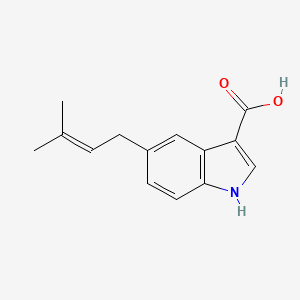
5-Dimethylallylindole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dimethylallylindole-3-carboxylic acid is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Antitumor Properties
Research indicates that 5-Dimethylallylindole-3-carboxylic acid exhibits significant antitumor activity. In studies involving various cancer cell lines, it has shown cytotoxic effects, contributing to its potential as an anticancer agent. For instance, in vitro assays demonstrated that this compound can inhibit the proliferation of tumor cells, making it a candidate for further development in cancer therapies .
Antioxidant Effects
The compound also displays antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role. The ability to scavenge free radicals and reduce oxidative stress markers positions this compound as a potential therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease .
Pharmacological Applications
Neuroprotection
Studies have highlighted the neuroprotective effects of this compound. It is believed to protect neurons by modulating inflammatory responses and enhancing antioxidant defenses. This makes it a promising candidate for treating neurodegenerative disorders .
Potential Use in Drug Development
The structural characteristics of this compound allow it to serve as a scaffold for the development of novel therapeutic agents. Its derivatives can be synthesized to enhance potency and selectivity against specific biological targets, particularly in oncology and neurology .
Case Studies
Propriétés
Formule moléculaire |
C14H15NO2 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
5-(3-methylbut-2-enyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c1-9(2)3-4-10-5-6-13-11(7-10)12(8-15-13)14(16)17/h3,5-8,15H,4H2,1-2H3,(H,16,17) |
Clé InChI |
QQVACXOIVZONIF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=CC2=C(C=C1)NC=C2C(=O)O)C |
Synonymes |
5-dimethylallylindole-3-carboxylic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















